7,7-Difluoronorcaran-2-carboxylic acid
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Overview
Description
“7,7-Difluoronorcaran-2-carboxylic acid” likely refers to a carboxylic acid derivative of the norcarane (bicyclo[4.1.0]heptane) structure, with two fluorine atoms attached to the 7th carbon atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the introduction of the carboxylic acid group onto the norcarane structure, possibly through a series of reactions involving functional group interconversions . The introduction of the fluorine atoms could potentially be achieved through halogenation reactions .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the seven-membered norcarane ring, with a carboxylic acid functional group on the 2nd carbon and two fluorine atoms on the 7th carbon .Chemical Reactions Analysis
As a carboxylic acid, this compound would be expected to undergo reactions typical of this functional group, such as esterification and amide formation . The presence of the fluorine atoms may also influence the reactivity of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make the compound polar and capable of forming hydrogen bonds .Scientific Research Applications
Analytical Method Development
- Matrix Effect-Free Analytical Methods : Powley et al. (2005) developed analytical methods for determining PFCAs in environmental matrices, such as soil, sediment, and sludge, addressing challenges like matrix suppression and achieving recovery values in the 70-120% range with limits of quantitation of 1 ppb (Powley, George, Ryan, & Buck, 2005).
Environmental Degradation and Phototoxicity
- Photoinduced C-F Bond Cleavage : Fasani et al. (1999) studied the phototoxicity and degradation pathways of fluorinated 7-amino-4-quinolone-3-carboxylic acids, revealing heterolytic defluorination as a key degradation path (Fasani, Barberis Negra, Mella, Monti, & Albini, 1999).
Electrochemical Mineralization
- Electrochemical Mineralization of PFCAs : Niu et al. (2012) described the use of Ce-doped modified porous nanocrystalline PbO2 film electrode for the electrochemical mineralization of PFCAs, demonstrating an effective degradation pathway for PFCAs in contaminated water (Niu, Lin, Xu, Wu, & Li, 2012).
Bioaccumulation Potential
- Bioaccumulation Evaluation : Conder et al. (2008) provided a critical review of PFCAs' bioaccumulation potential, comparing it with regulatory criteria and persistent lipophilic compounds, concluding that PFCAs with seven or fewer carbon atoms are not considered bioaccumulative (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
7,7-difluorobicyclo[4.1.0]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F2O2/c9-8(10)5-3-1-2-4(6(5)8)7(11)12/h4-6H,1-3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMGBIYJKZHLBHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C(C1)C2(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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